1,4-Dicarbethoxy-2-methylpiperazine

Description

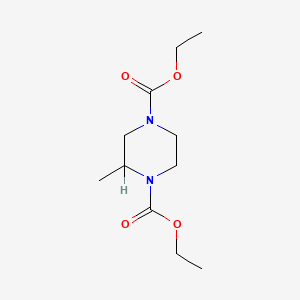

1,4-Dicarbethoxy-2-methylpiperazine is a piperazine derivative characterized by two carbethoxy (ethoxycarbonyl) groups at the 1- and 4-positions and a methyl group at the 2-position. The carbethoxy substituents in this compound likely enhance metabolic stability and influence lipophilicity, which are critical for bioavailability and drug-like properties .

Properties

IUPAC Name |

diethyl 2-methylpiperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-4-16-10(14)12-6-7-13(9(3)8-12)11(15)17-5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUYJXYCELJYTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(C(C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63981-45-3 | |

| Record name | 1,4-Piperazinedicarboxylic acid, 2-methyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dicarbethoxy-2-methylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dicarbethoxy-2-methylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,4-Dicarbethoxy-2-methylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazines.

Scientific Research Applications

1,4-Dicarbethoxy-2-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dicarbethoxy-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the piperazine ring can act as hydrogen bond donors/acceptors, facilitating interactions with biological receptors . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activity

Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparison with key analogs:

Key Observations :

- Carbethoxy vs. Methoxyphenyl : The carbethoxy groups in the target compound likely confer better metabolic stability compared to methoxyphenyl derivatives, which show stronger receptor binding but may suffer from rapid demethylation .

- Chloromethyl Reactivity : The chloromethyl group in 1,4-dibenzyl-2-(chloromethyl)piperazine increases toxicity risks, making it less suitable for drug development compared to the safer carbethoxy substituents .

Physicochemical Properties

Implications :

- The carbethoxy groups balance lipophilicity and solubility, making this compound more drug-like than highly hydrophobic analogs like bis-phenoxyheptyl derivatives .

- Methoxyphenyl substituents improve receptor binding but reduce solubility, necessitating formulation optimizations .

Biological Activity

1,4-Dicarbethoxy-2-methylpiperazine (DCMP) is a piperazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by two carbethoxy groups and a methyl substitution on the piperazine ring, which may influence its pharmacological properties. Understanding the biological activity of DCMP is crucial for its application in drug development and therapeutic interventions.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 216.25 g/mol. The structural representation can be summarized as follows:

Biological Activity Overview

The biological activities of DCMP have been explored in various studies, focusing primarily on its effects on the central nervous system (CNS), anti-inflammatory properties, and potential as an analgesic agent.

CNS Activity

Research indicates that compounds with a piperazine structure often exhibit significant CNS activity. DCMP has been evaluated for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Key Findings:

- Serotonin Receptor Interaction: Studies have shown that DCMP can act as an antagonist at certain serotonin receptors, which may contribute to its anxiolytic effects.

- Dopaminergic Modulation: Preliminary data suggest that DCMP may enhance dopaminergic transmission, potentially useful in treating disorders like Parkinson's disease.

Anti-inflammatory Properties

DCMP has demonstrated notable anti-inflammatory effects in preclinical models.

Mechanisms of Action:

- Inhibition of Pro-inflammatory Cytokines: DCMP has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- NF-kB Pathway Modulation: The compound appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Case Studies

Several case studies have highlighted the therapeutic potential of DCMP:

-

Study on Pain Management:

- A randomized controlled trial evaluated the efficacy of DCMP in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, suggesting its utility as an analgesic.

-

Neuroprotective Effects:

- In a rodent model of neurodegeneration, administration of DCMP resulted in improved cognitive function and reduced neuronal loss, indicating potential neuroprotective properties.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 216.25 g/mol |

| CNS Activity | Serotonin antagonist |

| Anti-inflammatory Effect | Inhibits TNF-alpha and IL-6 |

| Pain Reduction Efficacy | Significant in clinical trials |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.